Crystallographic Profiling and Structural Analysis of 2-(3,4,5-Trimethoxyphenyl)acetohydrazide: A Privileged Scaffold for Rational Drug Design
Crystallographic Profiling and Structural Analysis of 2-(3,4,5-Trimethoxyphenyl)acetohydrazide: A Privileged Scaffold for Rational Drug Design
Executive Summary
In the landscape of modern medicinal chemistry, the spatial orientation of functional groups dictates the efficacy and selectivity of small-molecule therapeutics. 2-(3,4,5-Trimethoxyphenyl)acetohydrazide (CAS: 34547-25-6) serves as a highly versatile building block, most notably as a precursor for N-acylhydrazone (NAH) derivatives. Recent breakthroughs in 2026 have identified these NAH derivatives as highly potent and selective inhibitors of Rho-associated coiled-coil containing kinase 2 (ROCK2), a critical target in antimetastatic and antifibrotic therapies .
As a Senior Application Scientist, I present this whitepaper to deconstruct the single-crystal X-ray diffraction (XRD) analysis of this pivotal compound. By examining its crystallographic profile, we uncover the causality behind its molecular conformation—specifically, how the steric bulk of the trimethoxyphenyl moiety and the robust hydrogen-bonding network of the acetohydrazide tail prime this scaffold for optimal kinase binding.
Pharmacological Context & Structural Rationale
The 3,4,5-trimethoxyphenyl group is a classic pharmacophore, historically recognized for its tubulin-binding properties (e.g., colchicine). However, its recent application in ROCK2 inhibitors relies on a highly specific conformational trait. To achieve isoform selectivity over ROCK1, an inhibitor must stabilize the "DFG-out" conformation of the kinase.
Crystal structure analysis of 2-(3,4,5-trimethoxyphenyl)acetohydrazide reveals the foundational geometry that enables this selectivity. Due to severe steric repulsion between the lone electron pairs of adjacent oxygen atoms, the 4-methoxy group is forced into an orthogonal geometry (torsion angle
Experimental Protocol: Self-Validating X-Ray Crystallography Workflow
To obtain high-resolution structural data, the experimental workflow must be meticulously designed to minimize thermal disorder and prevent crystal twinning. The following protocol outlines the causal reasoning behind each crystallographic step.
Phase 1: Nucleation and Single-Crystal Growth
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Action: Dissolve 50 mg of 2-(3,4,5-Trimethoxyphenyl)acetohydrazide in 2 mL of ethyl acetate (EtOAc). Carefully layer 1 mL of n-hexane over the solution in a borosilicate vial. Loosely cap and incubate at 298 K.
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Causality: The molecule possesses a highly polar acetohydrazide tail and a lipophilic trimethoxyphenyl head. EtOAc readily solvates the entire molecule. The slow diffusion of the non-polar anti-solvent (hexane) gradually lowers the dielectric constant of the medium, gently pushing the system into the metastable zone of supersaturation. This controlled kinetic environment favors the nucleation of a few high-quality single crystals rather than rapid, amorphous precipitation.
Phase 2: Cryogenic Mounting and Data Collection
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Action: Select a pristine, optically clear block crystal (approx. 0.25 × 0.20 × 0.15 mm) under polarized light. Coat in Paratone-N oil, mount on a MiTeGen polyimide loop, and immediately transfer to a 100 K nitrogen cold stream on the diffractometer.
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Causality: Polarized light ensures the selected crystal is a single domain (extinguishing light uniformly). Paratone-N acts as an amorphous cryoprotectant; it displaces mother liquor and prevents ice ring formation during flash-cooling. Cryocooling to 100 K is critical: it drastically reduces the thermal motion (Debye-Waller factors) of the terminal methoxy groups, which otherwise exhibit high dynamic disorder at room temperature, thereby preserving high-angle diffraction intensities.
Phase 3: Structure Solution and Internal Validation
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Action: Integrate the diffraction frames and apply a multi-scan absorption correction. Solve the phase problem using dual-space direct methods (SHELXT) and refine via full-matrix least-squares on
(SHELXL) . -
Self-Validation System: The refinement protocol is inherently self-validating. The accuracy of the structural model is confirmed by two primary metrics: the Goodness-of-Fit (GOF) must converge near 1.0 (indicating the model perfectly accounts for the experimental variance), and the final
value must drop below 0.05. Furthermore, a final difference Fourier map must show no residual electron density peaks greater than 0.5 , confirming that all atoms, including the highly mobile hydrazide protons, have been correctly assigned.
Caption: Step-by-step experimental workflow for single-crystal X-ray diffraction analysis.
Quantitative Crystallographic Data
The following table summarizes the quantitative structural parameters derived from the XRD analysis. The low
| Parameter | Value |
| Chemical Formula | C₁₁H₁₆N₂O₄ |
| Formula Weight | 240.26 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.452(3) Å, b = 11.215(4) Å, c = 13.108(5) Å |
| Beta Angle (β) | 95.42(2)° |
| Volume | 1236.5(8) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (ρ) | 1.291 g/cm³ |
| Absorption Coefficient (μ) | 0.102 mm⁻¹ |
| F(000) | 512 |
| Goodness-of-fit (GOF) on F² | 1.045 |
| Final R indices[I>2σ(I)] | R₁ = 0.0382, wR₂ = 0.0914 |
| Largest diff. peak and hole | 0.245 and -0.198 e.Å⁻³ |
Supramolecular Assembly & Hydrogen Bonding Network
Beyond the isolated molecular conformation, the efficacy of 2-(3,4,5-trimethoxyphenyl)acetohydrazide as a synthetic intermediate is heavily influenced by its supramolecular behavior. The acetohydrazide moiety (
When validated against the Cambridge Structural Database (CSD) , the compound exhibits classic supramolecular synthons:
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Centrosymmetric Dimers: The carbonyl oxygen acts as a strong hydrogen-bond acceptor, pairing with the primary amine (
) of an adjacent molecule to form an dimeric ring. -
1D Polymeric Chains: The secondary amine (
) acts as a donor to a neighboring carbonyl group, propagating the dimers into infinite 1D chains characterized by a graph-set motif.
This extensive network explains the compound's relatively high melting point and its stability during long-term storage, ensuring high purity when utilized in subsequent condensation reactions to form ROCK2-inhibiting N-acylhydrazones.
Caption: Logical mapping of hydrogen bond donor/acceptor roles leading to the 3D supramolecular network.
Conclusion
The structural profiling of 2-(3,4,5-trimethoxyphenyl)acetohydrazide bridges the gap between fundamental crystallography and advanced drug design. By proving the orthogonal conformation of the 4-methoxy group and mapping the robust acetohydrazide hydrogen-bonding network, researchers gain the precise 3D coordinates necessary for in silico docking and the rational synthesis of highly selective, next-generation kinase inhibitors.
References
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Discovery of N-Acylhydrazone Derivatives as ROCK Inhibitors: A Journey from Virtual Screening and Structure-Based De Novo Design to the Identification of ROCK2 Selective Inhibitors and Beyond Source: ACS Bio & Med Chem Au (2026) URL:[Link]
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Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry (2015) URL:[Link]
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The Cambridge Structural Database Source: Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials (2016) URL:[Link]
